molecular formula C19H14FN5OS B2896457 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1207015-39-1

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2896457
CAS No.: 1207015-39-1
M. Wt: 379.41
InChI Key: DNLFPLYEUCPMSG-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound featuring a triazolopyridazine core, a phenyl ring, and a fluorophenylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives with pyridazine rings, under acidic or basic conditions.

    Attachment of the Phenyl Ring: The phenyl group can be introduced via a Suzuki coupling reaction, using a phenylboronic acid and a halogenated triazolopyridazine intermediate.

    Introduction of the Fluorophenylthioacetamide Moiety: This step involves the nucleophilic substitution of a suitable acetamide precursor with a 4-fluorophenylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening for catalyst and reagent selection.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridazine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenylthioacetamide moiety may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-pyrazolo[3,4-b]pyridin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide
  • N-(3-(1H-imidazo[4,5-b]pyridin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Uniqueness

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is unique due to its specific triazolopyridazine core, which imparts distinct biological activity and chemical reactivity compared to other heterocyclic compounds. Its combination of structural features allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS/c20-14-4-6-16(7-5-14)27-11-19(26)22-15-3-1-2-13(10-15)17-8-9-18-23-21-12-25(18)24-17/h1-10,12H,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLFPLYEUCPMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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